REACTION_SMILES
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[CH2:1]([CH2:2][CH3:3])[c:4]1[cH:5][cH:6][c:7]2[c:8](=[O:19])[cH:9][c:10]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[nH:11][c:12]2[cH:13]1.[Na+:21].[OH-:20]>>[CH2:1]([CH2:2][CH3:3])[c:4]1[cH:5][cH:6][c:7]2[c:8](=[O:19])[cH:9][c:10]([C:14](=[O:15])[OH:16])[nH:11][c:12]2[cH:13]1
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Name
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Type
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product
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Smiles
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CCCc1ccc2c(=O)cc(C(=O)O)[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |